molecular formula C14H27NO7 B611207 t-Boc-N-amido-PEG3-acid CAS No. 1347750-75-7

t-Boc-N-amido-PEG3-acid

Cat. No.: B611207
CAS No.: 1347750-75-7
M. Wt: 321.37
InChI Key: PFAQEUVPPBOTTA-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG3-acid is a polyethylene glycol (PEG) derivative that contains a terminal carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG3-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These primary amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine . This interaction with its targets results in the formation of stable amide bonds, which can be used for various purposes, such as drug delivery .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG spacer. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the formation of stable amide bonds with primary amine groups. This can result in the modification of target molecules, potentially altering their structure and function. In the context of drug delivery, this can enable the targeted delivery of therapeutic agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of primary amine groups is necessary for its action . Additionally, the presence of mild acidic conditions is required for the deprotection of the Boc group . Furthermore, the hydrophilic PEG spacer can enhance its solubility in aqueous environments , which can influence its distribution and efficacy in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-N-amido-PEG3-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.

    Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced through a reaction with a suitable carboxylating agent.

    Deprotection: The Boc group is removed under mild acidic conditions to yield the final product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common reagents used include tert-butoxycarbonyl chloride (Boc-Cl), polyethylene glycol, and carboxylating agents such as succinic anhydride .

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-amido-PEG3-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

t-Boc-N-amido-PEG3-acid can be compared with other PEGylated compounds, such as:

These compounds share similar properties but differ in the length of the PEG spacer and the functional groups, making them suitable for different applications.

Properties

IUPAC Name

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO7/c1-14(2,3)22-13(18)15-5-7-20-9-11-21-10-8-19-6-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAQEUVPPBOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347750-75-7
Record name t-Boc-N-amido-PEG3-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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